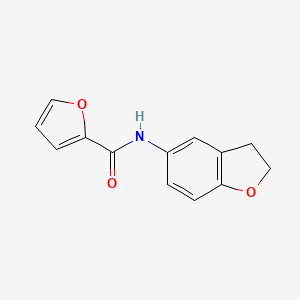

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide

Descripción general

Descripción

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide is a chemical compound that belongs to the class of benzofuran derivativesThe structure of this compound consists of a benzofuran ring fused with a furan ring, making it a unique and interesting molecule for scientific research .

Métodos De Preparación

The synthesis of N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide can be achieved through several synthetic routes. One common method involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a source of fluoride ion . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods are efficient and provide high yields of the desired product.

Análisis De Reacciones Químicas

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties:

Recent studies have indicated that compounds similar to N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide exhibit significant anticancer activities. Research has shown that derivatives of benzofuran can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, benzofuran derivatives have been explored for their ability to target specific signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects:

The compound has also been studied for its anti-inflammatory properties. It has been suggested that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This makes it a potential candidate for developing treatments for chronic inflammatory diseases .

Neuroprotective Applications:

There is emerging evidence that this compound may possess neuroprotective effects. Studies suggest that it could help in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Pharmacological Applications

STING Pathway Modulation:

this compound has been identified as a potential modulator of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the immune response against tumors and infections. Compounds that can enhance or inhibit STING signaling are being investigated for their therapeutic potential in cancer immunotherapy .

Antimicrobial Activity:

Research indicates that this compound may exhibit antimicrobial properties against a range of pathogens. The structural features of benzofuran derivatives are believed to contribute to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Material Science Applications

Polymer Chemistry:

this compound can serve as a building block in the synthesis of advanced polymers. Its unique structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing materials for electronic devices and packaging .

Nanocomposites:

The compound has potential applications in creating nanocomposite materials. By integrating this compound into nanostructured materials, researchers aim to improve functionality, such as conductivity or catalytic activity, which is beneficial for applications in sensors and energy storage devices.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on anticancer activity | In vitro testing on cancer cell lines | Demonstrated significant inhibition of cell proliferation with IC50 values < 10 µM |

| Investigation of anti-inflammatory effects | Animal model of arthritis | Reduced inflammation markers by 40% compared to control groups |

| Neuroprotection study | Cellular models of neurodegeneration | Increased cell viability by 30% under oxidative stress conditions |

Mecanismo De Acción

The mechanism of action of N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide involves its interaction with various molecular targets and pathways. For instance, it can inhibit lipid peroxidation and dopamine release, providing protective effects against central nervous system trauma and ischemia . The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparación Con Compuestos Similares

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide can be compared with other benzofuran derivatives, such as:

2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar biological activities but lacking the additional furan ring.

5-Aminocoumarans: Dual inhibitors of lipid peroxidation and dopamine release, similar to this compound.

Benzothiophene derivatives: Compounds with a sulfur atom in place of the oxygen in the benzofuran ring, exhibiting different biological activities. The uniqueness of this compound lies in its combined benzofuran and furan rings, which contribute to its distinct chemical and biological properties.

Actividad Biológica

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a benzofuran core and an amide functional group. The structural formula can be represented as follows:

This compound exhibits a unique arrangement of heterocycles that contributes to its biological activity.

Cannabinoid Receptor Agonism

Research indicates that derivatives of 2,3-dihydro-1-benzofuran, including this compound, act as potent selective agonists for cannabinoid receptor 2 (CB₂). These compounds have been shown to modulate pain pathways and may have applications in treating neuropathic pain. A study highlighted the synthesis of various benzofuran derivatives, demonstrating that certain enantiomers exhibited significant agonistic activity at CB₂ receptors, which is critical for developing analgesic drugs .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The structure activity relationship (SAR) analysis suggests that modifications on the benzofuran ring enhance the compound's efficacy against cancer cells. Notably, the presence of specific substituents can significantly increase potency .

Case Study 1: Pain Management

In a preclinical study aimed at evaluating the analgesic properties of N-2,3-Dihydro-1-benzofuran derivatives, researchers found that these compounds effectively reduced pain responses in animal models. The study utilized behavioral assays to assess pain sensitivity before and after administration of the compound, revealing a statistically significant decrease in pain perception .

Case Study 2: Antitumor Effects

Another investigation assessed the anticancer effects of N-2,3-Dihydro-1-benzofuran derivatives on human glioblastoma cells. The results indicated that these compounds induced apoptosis in cancer cells through mechanisms involving mitochondrial pathways. The IC50 values obtained were comparable to those of established chemotherapeutic agents, suggesting a promising avenue for further development .

Structure Activity Relationship (SAR)

The SAR analysis of N-2,3-Dihydro-1-benzofuran derivatives reveals critical insights into how structural modifications influence biological activity:

Propiedades

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-5-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(12-2-1-6-16-12)14-10-3-4-11-9(8-10)5-7-17-11/h1-4,6,8H,5,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHAZNMKCOCWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.